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Compound of Interest

Compound Name: 1-(2-Bromobenzyl)piperazine

Cat. No.: B1269321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

1-(2-Bromobenzyl)piperazine, a molecule of interest in medicinal chemistry and drug

development. Due to the limited availability of a complete, unified experimental dataset for this

specific compound in publicly accessible literature, this guide synthesizes predicted data,

information from closely related analogs, and established principles of spectroscopic analysis

to offer a robust analytical profile.

Chemical Structure and Properties
1-(2-Bromobenzyl)piperazine is a derivative of piperazine, a six-membered heterocyclic

compound containing two nitrogen atoms at opposite positions. The structure is characterized

by a benzyl group substituted with a bromine atom at the ortho position, which is in turn

attached to one of the nitrogen atoms of the piperazine ring.

Property Value

Molecular Formula C₁₁H₁₅BrN₂

Molecular Weight 255.16 g/mol

CAS Number 298705-59-6

Predicted XlogP 1.8
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 1-(2-Bromobenzyl)piperazine is expected to show distinct

signals for the aromatic protons, the benzylic protons, and the protons of the piperazine ring.

The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and

the nitrogen atoms.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.5 - 7.6 d 1H Ar-H (adjacent to Br)

~ 7.1 - 7.4 m 3H Ar-H

~ 3.6 s 2H Ar-CH₂-N

~ 2.8 - 3.0 t 4H -N-CH₂- (piperazine)

~ 2.4 - 2.6 t 4H -N-CH₂- (piperazine)

~ 1.9 s (broad) 1H N-H (piperazine)

Note: Predicted chemical shifts are based on the analysis of similar structures and established

NMR principles. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
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Chemical Shift (ppm) Assignment

~ 138 Quaternary Ar-C (C-Br)

~ 132 Quaternary Ar-C (C-CH₂)

~ 127 - 130 Ar-CH

~ 124 Ar-CH

~ 62 Ar-CH₂-N

~ 54 -N-CH₂- (piperazine)

~ 46 -N-CH₂- (piperazine)

Note: Predicted chemical shifts are based on the analysis of similar structures and established

NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their

characteristic vibrational frequencies.

Predicted IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, broad N-H stretch (piperazine)

3000 - 3100 Medium Aromatic C-H stretch

2800 - 3000 Medium
Aliphatic C-H stretch

(piperazine and benzyl)

1580 - 1620 Medium to Weak C=C stretch (aromatic ring)

1450 - 1500 Medium C=C stretch (aromatic ring)

1100 - 1300 Strong C-N stretch

750 - 770 Strong
C-H out-of-plane bend (ortho-

disubstituted benzene)

650 - 700 Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectral Data
The mass spectrum of 1-(2-Bromobenzyl)piperazine is expected to show a molecular ion

peak corresponding to its molecular weight. The presence of bromine will result in a

characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two

peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

m/z Assignment

254/256 [M]⁺ (Molecular ion)

255/257 [M+H]⁺

170/172 [M - C₄H₉N₂]⁺ (Loss of piperazine radical)

85 [C₄H₉N₂]⁺ (Piperazine fragment)
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Note: The m/z values for bromine-containing fragments will appear as doublets with

approximately 1:1 intensity ratio.

Experimental Protocols
While specific experimental details for the acquisition of the spectral data for 1-(2-
Bromobenzyl)piperazine are not available in a single source, the following are general

protocols typically employed for the characterization of similar piperazine derivatives.

Synthesis of 1-(2-Bromobenzyl)piperazine
A common method for the synthesis of N-substituted piperazines is the nucleophilic substitution

reaction between piperazine and a suitable benzyl halide.

Piperazine

Nucleophilic
Substitution

2-Bromobenzyl chloride

Base (e.g., K₂CO₃)

Reflux

Solvent (e.g., Acetonitrile)

1-(2-Bromobenzyl)piperazine

Click to download full resolution via product page

Synthesis of 1-(2-Bromobenzyl)piperazine.

Procedure:

Piperazine is dissolved in a suitable solvent such as acetonitrile.

An excess of a base, like potassium carbonate, is added to the mixture.
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2-Bromobenzyl chloride is added dropwise to the stirring solution.

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by

TLC).

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced

pressure.

The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

Sample Preparation
(~5-10 mg in 0.5 mL CDCl₃)

NMR Spectrometer
(e.g., 400 MHz)

Data Acquisition
(¹H, ¹³C, COSY, HSQC)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration, Coupling Constants)

Click to download full resolution via product page

NMR analysis workflow.

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample

is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane
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(TMS) as an internal standard.

IR Spectroscopy

Sample Preparation
(KBr pellet or thin film)

FTIR Spectrometer

Data Acquisition
(e.g., 4000-400 cm⁻¹)

Spectrum Generation

Peak Interpretation

Click to download full resolution via product page

IR analysis workflow.

FTIR spectra are generally recorded using the KBr pellet method or as a thin film on a salt

plate. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry
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Sample Introduction
(e.g., GC-MS or direct infusion)

Ionization
(e.g., Electron Ionization - EI)

Mass Analyzer
(e.g., Quadrupole)

Detector

Mass Spectrum Generation

Fragmentation Analysis

Click to download full resolution via product page

MS analysis workflow.

Mass spectra can be obtained using various techniques, with Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI) being a common method for compounds of

this type. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Conclusion
This technical guide provides a detailed, albeit predictive, spectral profile of 1-(2-
Bromobenzyl)piperazine. The presented data and protocols are based on established

spectroscopic principles and data from analogous compounds, offering a valuable resource for
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researchers in the synthesis, identification, and development of novel piperazine-based

compounds. Experimental verification of this data is encouraged for definitive structural

confirmation.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 1-(2-
Bromobenzyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1269321#1-2-bromobenzyl-piperazine-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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